molecular formula C9H10FNO B3039690 6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1267472-81-0

6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B3039690
CAS RN: 1267472-81-0
M. Wt: 167.18
InChI Key: AMTHYOLDKMTOCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a paper that discusses the synthesis of a similar compound, N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives . The synthesis involves using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .

Scientific Research Applications

1. Stereochemistry and Kinetic Resolutions

  • Study Title: A Comparative Study on the Acylative Kinetic Resolution of Racemic Fluorinated and Non-fluorinated Tetrahydroquinolines and Benzoxazines (Gruzdev et al., 2013).
  • Findings: This study explored the acylative kinetic resolution of racemic fluorinated benzoxazines and their analogues, demonstrating that fluorine atoms increase stereoselectivity. It provides insights into the preparation of enantiopure fluorinated benzoxazines.

2. Herbicidal Applications

  • Study Title: Synthesis and Herbicidal Activity of Fluorinated Benzoxazine Derivatives (Huang et al., 2005).
  • Findings: The research focused on the development of novel compounds for herbicides, highlighting the role of fluorinated benzoxazines in inhibiting protox, crucial for weed control.

3. Antithrombotic Compounds

  • Study Title: Fluorinated Dual Antithrombotic Compounds Based on 1,4-Benzoxazine Scaffold (Ilić et al., 2012).
  • Findings: This study synthesized fluorinated benzoxazine derivatives with thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activities, useful for dual antithrombotic therapy.

4. Development of Antimicrobial Agents

  • Study Title: Synthesis and Antibacterial Activity of Pyrido-Benzoxazine Derivatives (Asahina et al., 2008).
  • Findings: This research synthesized novel benzoxazine derivatives with significant antibacterial activity against quinolone-resistant strains, indicating potential for treating bacterial infections.

5. Synthesis of Fluoroquinolones

  • Study Title: Asymmetric Metal-Free Synthesis of Fluoroquinolones by Organocatalytic Hydrogenation (Rueping et al., 2010).
  • Findings: This study demonstrated a metal-free synthesis method for key fluoroquinolones, using fluorinated benzoxazines as building blocks.

6. Biological Activity and Synthesis of Novel Compounds

  • Study Title: Synthesis and Brine Shrimp Lethality Test of Some Benzoxazine and Aminomethyl Derivatives of Eugenol (Rudyanto et al., 2014).
  • Findings: The research explored the synthesis of novel benzoxazine derivatives from eugenol and assessed their biological activity, contributing to the field of bioactive compounds.

properties

IUPAC Name

6-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-4,6,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTHYOLDKMTOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
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6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

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